(3-Methylpentyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

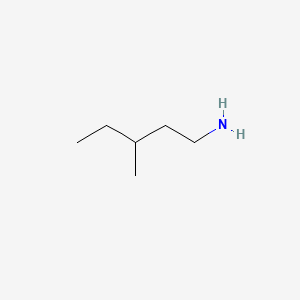

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-3-6(2)4-5-7/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAUIBFZZUVOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388888 | |

| Record name | (3-Methylpentyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42245-37-4 | |

| Record name | (3-Methylpentyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Methylpentyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylpentyl)amine, also known as 3-methylpentan-1-amine, is a primary aliphatic amine with significant utility as a building block in organic synthesis. Its structural features, including a chiral center at the 3-position and a primary amine functional group, make it a valuable synthon for the preparation of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and purification, spectroscopic characterization, and key aspects of its reactivity. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the use and study of this versatile chemical compound.

Molecular Structure and Identification

This compound is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers unless specifically resolved. The presence of the amine group provides a site for hydrogen bonding and protonation, significantly influencing its physical and chemical properties.

-

IUPAC Name: 3-methylpentan-1-amine[1]

-

Synonyms: this compound, 1-Amino-3-methylpentane

-

Molecular Formula: C₆H₁₅N[2]

-

CAS Number: 42245-37-4[2]

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are characteristic of a small, branched-chain primary amine. The amine group's ability to engage in hydrogen bonding significantly impacts its boiling point and solubility.

| Property | Value | Source |

| Boiling Point | 119.3 °C at 760 mmHg | [2] |

| Melting Point | -40.7 °C (estimate) | [3] |

| Density | 0.768 g/cm³ | [2] |

| pKa of Conjugate Acid | 10.80 ± 0.25 (Predicted) | [3] |

| Solubility | Soluble in water, ethanol, and dichloromethane. | General amine properties |

Synthesis and Purification

This compound can be synthesized through several established methods for primary amine synthesis. The choice of synthetic route often depends on the availability of starting materials, desired scale, and stereochemical requirements.

Reductive Amination of 3-Methylpentanal

Reductive amination is a versatile and widely used method for the synthesis of amines.[4] This approach involves the reaction of an aldehyde or ketone with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent.

Caption: Reductive amination workflow.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of 3-methylpentanal (1.0 eq) in methanol, add a solution of ammonia in methanol (excess, e.g., 7 N, 5.0 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise, maintaining the temperature below 20 °C. Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used, which allows for a one-pot reaction without prior isolation of the imine.[4]

-

Work-up: After the addition is complete, the reaction is stirred at room temperature for several hours or until completion, as monitored by TLC or GC-MS. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed by rotary evaporation. The crude product can be purified by distillation.

Reduction of 3-Methylpentanamide

The reduction of amides to amines is a robust method, typically employing powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3]

Experimental Protocol: Amide Reduction

-

Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄, excess, e.g., 2.0 eq) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-methylpentanamide (1.0 eq) in THF is added dropwise at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.

-

Work-up (Fieser method): The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure results in a granular precipitate that is easily filtered.

-

Purification: The filtrate is dried over a suitable drying agent, and the solvent is removed under reduced pressure. The resulting crude amine is then purified by fractional distillation.

Purification

Fractional distillation is the most common method for purifying this compound, taking advantage of its relatively low boiling point. For mixtures containing other amines, buffer-assisted extraction can be a useful purification technique.[5]

Experimental Protocol: Purification by Distillation

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

-

Distillation: The crude this compound is placed in the distillation flask with a few boiling chips. The apparatus is heated, and the fraction that distills at or near the boiling point of this compound (119.3 °C at atmospheric pressure) is collected.

-

Vacuum Distillation: For heat-sensitive compounds or to lower the boiling point, distillation can be performed under reduced pressure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbon adjacent to the amine group (C1) would be deshielded and appear as a triplet around 2.7 ppm. The NH₂ protons typically appear as a broad singlet, the chemical shift of which is concentration and solvent-dependent. The remaining alkyl protons would appear in the upfield region (0.8-1.6 ppm).

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the nitrogen (C1) would be the most deshielded of the sp³ carbons, appearing around 40-50 ppm. The other aliphatic carbons would resonate at higher fields.

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum of this compound is expected to exhibit the following characteristic absorptions:

-

N-H Stretching: Two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.[6]

-

N-H Bending (Scissoring): A medium to strong absorption between 1590 and 1650 cm⁻¹.[6]

-

C-N Stretching: A weak to medium absorption in the 1000-1250 cm⁻¹ region.[6]

-

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds of the alkyl chain.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show the following features:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 101). According to the nitrogen rule, an odd molecular weight suggests the presence of an odd number of nitrogen atoms.[7]

-

Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom.[7] For this compound, this would result in the loss of a C₄H₉ radical to give a prominent ion at m/z 30 ([CH₂=NH₂]⁺).

Chemical Reactivity

The chemical reactivity of this compound is dominated by the nucleophilic and basic nature of the primary amine group.

Basicity and Salt Formation

As a primary aliphatic amine, this compound is a weak base and readily reacts with acids to form the corresponding ammonium salts. The predicted pKa of its conjugate acid is approximately 10.80, indicating it is a stronger base than ammonia.[3]

R-NH₂ + HCl → R-NH₃⁺Cl⁻

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom makes this compound a good nucleophile. It can undergo nucleophilic substitution reactions with various electrophiles.

-

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and ultimately quaternary ammonium salts. Over-alkylation is a common issue.

-

Acylation: It reacts readily with acyl chlorides and acid anhydrides to form N-substituted amides.

Reactions with Carbonyl Compounds

This compound reacts with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines, as seen in reductive amination.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

-

Hazards: It is harmful if swallowed and causes serious eye irritation. It may also cause skin irritation.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a fundamental building block in organic synthesis, offering a combination of a reactive primary amine functional group and a chiral alkyl framework. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in research and development. This guide has provided a detailed overview of these aspects, intended to support the work of scientists and professionals in the chemical and pharmaceutical industries. Further experimental investigation into its specific spectroscopic data and reaction kinetics would be beneficial for expanding its applications.

References

- LookChem. 3-Methylpentan-3-amine. [Link]

- Jha, A. K., & Ma, Y. (2014). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 18(11), 1435-1442.

- PubChem. 3-Methylpentan-3-amine. [Link]

- Google Patents.

- ResearchGate.

- Google Patents.

- PubMed Central.

- Chemistry LibreTexts.

- Royal Society of Chemistry.

- University of Calgary. IR: amines. [Link]

- Chemsrc. 3-methylpentan-1-amine | CAS#:42245-37-4. [Link]

- Doc Brown's Chemistry.

- Organic Chemistry Portal.

- Doc Brown's Chemistry. infrared spectrum of 3-methylpentane. [Link]

- Chemistry LibreTexts. 6.

- ERA.

- Chemguide.

- Frontiers. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]

- PubChem. This compound. [Link]

- ResearchGate. FT-IR spectrum of 3-pipa in the region 4000–400 cm À1. [Link]

- ResearchGate. The Summary of the Synthesis of Amines. [Link]

- Doc Brown's Chemistry. C-13 nmr spectrum of 3-methylpentane. [Link]

- Wikipedia.

- PubChem. 3-Methylpentane. [Link]

- PubChem. 3-Methylpent-1-yn-3-amine. [Link]

- Wikipedia. 3-Methylpentane. [Link]

- Wikipedia. 3-Methyl-1-pentanol. [Link]

- Solubility of Things. 3-Methyl-3-pentanol. [Link]

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- IUPAC-NIST Solubility Data Series. 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]

Sources

- 1. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models | MDPI [mdpi.com]

- 2. (3R)-3-methylpentan-1-amine | C6H15N | CID 28064020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of 3-methylpentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical properties of 3-methylpentan-1-amine. As a chiral primary amine, its stereochemistry can play a significant role in its biological activity and physical characteristics, making a thorough understanding of its properties crucial for applications in research and development. This document moves beyond a simple listing of data points to provide insights into the principles governing these properties and the experimental methodologies used for their determination.

Molecular Identity and Structure

3-methylpentan-1-amine is a primary alkylamine with a branched hydrocarbon chain. Its structure consists of a pentyl group with a methyl substituent at the third carbon and an amine group at the first position.

Molecular Formula: C₆H₁₅N

Molecular Weight: 101.19 g/mol [1][2]

Chemical Structure:

Caption: 2D structure of 3-methylpentan-1-amine.

Core Physical Properties

A precise understanding of the physical state, boiling and melting points, density, and solubility is fundamental to the handling, formulation, and application of 3-methylpentan-1-amine. While extensive experimentally determined data for this specific compound is not widely published, we can infer and predict its properties based on its structure and available data from suppliers and chemical databases.

Physical State

At standard temperature and pressure, 3-methylpentan-1-amine is a solid.[2] This is a notable property, as many other C6 isomers of amines are liquids at room temperature. The solid state suggests that the intermolecular forces in the crystalline lattice of 3-methylpentan-1-amine are stronger than in its liquid isomers.

Melting and Boiling Points

Boiling Point: An estimated boiling point for the isomeric 3-methylpentan-3-amine is 119.64°C.[3] Primary amines like 3-methylpentan-1-amine can engage in intermolecular hydrogen bonding, which generally leads to higher boiling points compared to their tertiary amine isomers. Therefore, the boiling point of 3-methylpentan-1-amine is expected to be in a similar or slightly higher range.

Density

The density of 3-methylpentan-1-amine has not been extensively reported from experimental measurements. The estimated density of the isomeric 3-methylpentan-3-amine is 0.759 g/cm³.[3] It is anticipated that the density of 3-methylpentan-1-amine is comparable.

Solubility

The solubility of amines is governed by the balance between the hydrophilic amine group and the hydrophobic alkyl chain. Primary amines with up to five or six carbon atoms are generally soluble in water due to their ability to form hydrogen bonds with water molecules. As a C6 amine, 3-methylpentan-1-amine is at the borderline of water solubility. It is expected to be sparingly soluble in water and readily soluble in organic solvents.

Spectroscopic and Physicochemical Data

The following table summarizes the key computed physicochemical properties of 3-methylpentan-1-amine, which are valuable for computational modeling and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅N | PubChem[1] |

| Molecular Weight | 101.19 g/mol | PubChem[1] |

| XLogP3-AA | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 101.120449483 | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[4] |

Experimental Determination of Physical Properties

To ensure the highest level of accuracy for research and development, experimental determination of physical properties is paramount. The following section outlines the standard protocols for measuring key physical properties of a liquid amine. Although 3-methylpentan-1-amine is a solid at room temperature, these methods would be applicable to its molten state or to its liquid isomers.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and microscale technique for determining the boiling point of a liquid.

Caption: Workflow for boiling point determination using the Thiele tube method.

Causality: The principle behind this method is that the vapor pressure of the liquid equals the atmospheric pressure at its boiling point. The stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure. Upon cooling, the liquid is drawn into the capillary when the vapor pressure of the liquid drops below the atmospheric pressure.

Density Measurement (Pycnometer Method)

A pycnometer, or density bottle, is used for precise measurement of the density of a liquid.

Caption: Workflow for density determination using a pycnometer.

Calculation: The density (ρ) of the amine is calculated using the following formula: ρ_amine = [(m3 - m1) / (m2 - m1)] * ρ_water

Trustworthiness: This method provides high accuracy as it relies on mass measurements, which are typically very precise. The use of the density of water at a specific temperature as a reference ensures the reliability of the calculated density.

Solubility Determination

A qualitative and semi-quantitative assessment of solubility in water can be performed through direct observation.

Caption: Workflow for the qualitative determination of solubility.

Expertise & Experience: The observation of cloudiness or the formation of an emulsion can indicate partial solubility. For quantitative analysis, techniques such as UV-Vis spectroscopy or gas chromatography would be employed to measure the concentration of the amine in the aqueous phase after equilibration.

Synthesis and Applications

Synthesis of 3-methylpentan-1-amine

As a primary amine, 3-methylpentan-1-amine can be synthesized through several established methods in organic chemistry.

-

Reductive Amination: The reaction of 3-methylpentanal with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, would yield 3-methylpentan-1-amine. This is a highly versatile and widely used method for amine synthesis.

-

Gabriel Synthesis: This classic method involves the alkylation of potassium phthalimide with a suitable 3-methylpentyl halide, followed by hydrazinolysis to release the primary amine. This method is particularly useful for avoiding the over-alkylation that can occur in direct alkylation of ammonia.

Potential Applications

Alkylamines, including 3-methylpentan-1-amine, are important building blocks and intermediates in various fields:

-

Pharmaceuticals: The amine functional group is a key pharmacophore in many drug molecules. The specific stereochemistry of chiral amines like 3-methylpentan-1-amine can be critical for their biological activity.

-

Agrochemicals: Many pesticides and herbicides are derived from amines.

-

Corrosion Inhibitors: Alkylamines can form protective films on metal surfaces, preventing corrosion.

-

Chemical Synthesis: It can serve as a precursor for the synthesis of more complex molecules, including surfactants and polymers.

Safety and Handling

Hazard Identification

Based on available data, 3-methylpentan-1-amine is classified with the following hazards:

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[2]

-

Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]

-

Flammability: While one source indicates the flash point is not applicable for the solid form, other similar amines are flammable liquids.[2][5] It is prudent to handle it as a potentially flammable substance.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

References

- PubChem. (3-Methylpentyl)Amine.

- CP Lab Safety. This compound, 1 gram, Reagent Grade. [Link]

- LookChem. 3-Methylpentan-3-amine. [Link]

- PubChem. 3-Methylpent-1-yn-3-amine.

- PubChem. (3R)-3-methylpentan-1-amine.

Sources

- 1. This compound | C6H15N | CID 3055957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound DiscoveryCPR 42245-37-4 [sigmaaldrich.com]

- 3. 3-Methylpentan-3-amine|lookchem [lookchem.com]

- 4. (3R)-3-methylpentan-1-amine | C6H15N | CID 28064020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methylpent-1-yn-3-amine | C6H11N | CID 247769 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3-Methylpentyl)amine CAS number 42245-37-4

An In-Depth Technical Guide to (3-Methylpentyl)amine (CAS: 42245-37-4)

Introduction

This compound, with the CAS registry number 42245-37-4, is a primary aliphatic amine that serves as a valuable building block in organic synthesis.[1][2][3] Its structure, featuring a chiral center at the third carbon, makes it an interesting synthon for the development of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a detailed technical overview intended for researchers, chemists, and drug development professionals, focusing on the synthesis, characterization, safe handling, and application of this versatile compound.

Chemical and Physical Properties

This compound is a six-carbon primary amine.[1][2] A summary of its key physical and chemical properties is presented below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 42245-37-4 | [1][2][3] |

| Molecular Formula | C₆H₁₅N | [1][2][4] |

| Molecular Weight | 101.19 g/mol | [1][2][4] |

| Boiling Point | 119.3 °C at 760 mmHg | [1] |

| Density | 0.768 g/cm³ | [1] |

| SMILES | NCCC(C)CC | [5] |

| InChI Key | JLAUIBFZZUVOBB-UHFFFAOYSA-N |

Synthesis via Reductive Amination

One of the most efficient and widely used methods for synthesizing primary amines is the reductive amination of a corresponding aldehyde or ketone.[6][7] For this compound, the logical precursor is 3-methylpentanal. The overall process involves the reaction of the aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the target amine.[8]

This one-pot reaction is favored in both laboratory and industrial settings due to its high efficiency and the frequent availability of the carbonyl starting materials.[9][10] The choice of reducing agent is critical; options range from catalytic hydrogenation (e.g., H₂/Ni) for large-scale production to boron-based hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) for laboratory-scale synthesis due to their mildness and selectivity.[6][9][11]

Sources

- 1. 3-methylpentan-1-amine | CAS#:42245-37-4 | Chemsrc [chemsrc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound | C6H15N | CID 3055957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C6H15N) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. byjus.com [byjus.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. youtube.com [youtube.com]

An In-Depth Technical Guide to (3-Methylpentyl)amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylpentyl)amine, a primary alkylamine, represents a valuable building block in organic synthesis and medicinal chemistry. Its chiral structure and alkyl backbone make it an attractive component for the development of novel molecular entities with specific steric and electronic properties. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed synthetic methodologies, spectroscopic data for characterization, and potential applications in research and drug development.

Core Molecular Attributes

This compound is a chiral organic compound with a single primary amine group. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H15N | [1][2][3] |

| Molecular Weight | 101.19 g/mol | [1][2] |

| IUPAC Name | 3-methylpentan-1-amine | [1] |

| CAS Number | 42245-37-4 | [4] |

The structure of this compound features a stereocenter at the third carbon, leading to two enantiomers: (R)-3-methylpentan-1-amine and (S)-3-methylpentan-1-amine.[2][3] The presence of this chiral center is of significant interest in drug development, where stereochemistry often dictates pharmacological activity.

Caption: 2D Chemical Structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes in organic chemistry. A common and efficient method is the reductive amination of 3-methylpentanal. This approach is advantageous as it is often a one-pot reaction with high yields.[5][6][7]

Synthetic Workflow: Reductive Amination

Caption: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination of 3-Methylpentanal

This protocol is a generalized procedure based on established methods for reductive amination.[5][6][7][8]

-

Imine Formation:

-

To a solution of 3-methylpentanal (1.0 eq) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate, 1.5 eq).

-

The reaction mixture is stirred at room temperature. The progress of imine formation can be monitored by techniques such as TLC or GC-MS.

-

-

Reduction:

-

Once imine formation is complete, a reducing agent is added portion-wise to the reaction mixture. Sodium cyanoborohydride (NaBH3CN, 1.2 eq) is a commonly used reagent for this step as it selectively reduces the imine in the presence of the aldehyde.[6][9]

-

Alternatively, catalytic hydrogenation (H2 gas with a catalyst like Pd/C or Raney Nickel) can be employed.[5]

-

The reaction is stirred until the reduction is complete, which can be monitored by the disappearance of the imine intermediate.

-

-

Work-up and Purification:

-

The reaction is quenched by the addition of water or a dilute acid.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by distillation or column chromatography, to yield pure this compound.

-

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Boiling Point | 119.3 °C at 760 mmHg | [4] |

| Density | 0.768 g/cm³ | [4] |

| Flash Point | 25.2 °C | [4] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different alkyl protons. The protons on the carbon adjacent to the amine group (C1) would appear as a triplet, shifted downfield due to the deshielding effect of the nitrogen atom. The methyl and methylene protons would exhibit complex splitting patterns in the upfield region. The two protons of the amine group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule, confirming its structure. The carbon atom bonded to the nitrogen (C1) would be the most downfield-shifted among the alkyl carbons.

-

FTIR: The infrared spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, typical for a primary amine. C-H stretching and bending vibrations from the alkyl chain would be observed in the ranges of 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively. The N-H bending vibration is expected to appear around 1590-1650 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 101. The fragmentation pattern would likely involve the loss of alkyl fragments, with a prominent peak corresponding to the cleavage of the C-C bond alpha to the nitrogen atom.

Reactivity and Chemical Behavior

As a primary amine, this compound exhibits characteristic nucleophilic and basic properties. The lone pair of electrons on the nitrogen atom allows it to participate in a variety of chemical transformations.

-

Salt Formation: It readily reacts with acids to form the corresponding ammonium salts.

-

Acylation: Reaction with acyl chlorides or anhydrides yields N-(3-methylpentyl)amides.

-

Alkylation: It can be alkylated with alkyl halides, although this can lead to a mixture of secondary, tertiary amines, and quaternary ammonium salts.

-

Reaction with Carbonyls: It undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases).

Applications in Research and Drug Development

Alkylamines are prevalent structural motifs in a vast number of pharmaceuticals and bioactive molecules.[10] The incorporation of a this compound moiety can influence a molecule's lipophilicity, basicity, and steric profile, which in turn can modulate its pharmacokinetic and pharmacodynamic properties.

While specific drugs containing the this compound scaffold are not prominently documented, its structural features make it a candidate for:

-

Lead Optimization: The chiral methyl group can be used to probe the steric requirements of a biological target's binding pocket.

-

Modulation of Physicochemical Properties: The alkyl chain can be tailored to optimize the solubility and membrane permeability of a drug candidate.

-

Synthesis of Complex Molecules: It can serve as a key intermediate in the synthesis of more complex chiral molecules and natural product analogues.

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably in a fume hood.

Conclusion

This compound is a versatile chiral primary amine with significant potential in organic synthesis and medicinal chemistry. Its synthesis is accessible through well-established methods like reductive amination. A thorough understanding of its chemical properties, reactivity, and spectroscopic signatures is crucial for its effective utilization in the design and development of novel chemical entities. As the demand for structurally diverse and stereochemically defined molecules continues to grow in the pharmaceutical industry, building blocks such as this compound will remain valuable assets for researchers and scientists.

References

- PubChem. This compound. National Center for Biotechnology Information.

- PubChem. (3S)-3-methylpentan-1-amine. National Center for Biotechnology Information.

- PubChem. (3R)-3-methylpentan-1-amine. National Center for Biotechnology Information.

- Chemsrc. 3-methylpentan-1-amine.

- Royal Society of Chemistry. (2015). Supporting Information.

- Wikipedia. (2023). Reductive amination.

- Chemistry Steps. Reductive Amination.

- Master Organic Chemistry. Reductive Amination, and How It Works.

- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

- Organic Chemistry Portal. Synthesis of primary amines.

Sources

- 1. This compound | C6H15N | CID 3055957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-methylpentan-1-amine | C6H15N | CID 12294004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R)-3-methylpentan-1-amine | C6H15N | CID 28064020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-methylpentan-1-amine | CAS#:42245-37-4 | Chemsrc [chemsrc.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. echemi.com [echemi.com]

Spectroscopic Signature of (3-Methylpentyl)amine: A Comprehensive Technical Guide

Introduction

(3-Methylpentyl)amine is a primary aliphatic amine with applications in organic synthesis and as a building block in the development of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its structural and electronic properties is paramount for its effective utilization and for quality control in research and manufacturing settings. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecule. This guide offers an in-depth analysis of the spectroscopic data for this compound, blending theoretical principles with practical insights for researchers, scientists, and professionals in drug development.

The structural elucidation of this compound, a chiral molecule, relies on the careful interpretation of its spectroscopic data. The presence of a primary amine group attached to a branched alkyl chain gives rise to characteristic signals in each analytical technique, allowing for unambiguous identification and characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon skeleton and the electronic environment of the hydrogen atoms.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving a small sample (typically 5-10 mg) of this compound in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 1-5% (w/v). The solution is then transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Interpretation and Predicted Data:

The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The electron-withdrawing effect of the nitrogen atom causes protons on adjacent carbons to be deshielded, shifting their signals downfield.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (-CH₂-NH₂) | ~2.7 | Triplet (t) | 2H |

| H-2 (-CH₂-CH(CH₃)-) | ~1.4 - 1.6 | Multiplet (m) | 2H |

| H-3 (-CH(CH₃)-) | ~1.6 - 1.8 | Multiplet (m) | 1H |

| H-4 (-CH₂-CH₃) | ~1.2 - 1.4 | Multiplet (m) | 2H |

| H-5 (-CH₂-CH₃) | ~0.9 | Triplet (t) | 3H |

| H-6 (-CH(CH₃)-) | ~0.9 | Doublet (d) | 3H |

| -NH₂ | ~1.0 - 2.0 | Broad Singlet (br s) | 2H |

The protons on the carbon adjacent to the amine group (H-1) are expected to appear furthest downfield due to the inductive effect of the nitrogen.[1] The N-H protons of the primary amine typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening; their chemical shift is highly dependent on concentration and solvent.[2]

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Interpretation and Predicted Data:

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. Similar to ¹H NMR, the electronegativity of the nitrogen atom influences the chemical shifts of nearby carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-CH₂-NH₂) | ~45 |

| C-2 (-CH₂-CH(CH₃)-) | ~38 |

| C-3 (-CH(CH₃)-) | ~34 |

| C-4 (-CH₂-CH₃) | ~29 |

| C-5 (-CH₂-CH₃) | ~11 |

| C-6 (-CH(CH₃)-) | ~19 |

The carbon atom directly bonded to the nitrogen (C-1) is the most deshielded and appears furthest downfield in the aliphatic region.[3] The chemical shifts of the other carbons are consistent with a branched alkane structure.[4]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol:

An IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which simplifies sample handling. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Interpretation and Predicted Data:

As a primary amine, this compound will exhibit several characteristic IR absorption bands.

| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| N-H Stretch (asymmetric & symmetric) | ~3380 and ~3300 | Medium |

| C-H Stretch (aliphatic) | ~2960 - 2850 | Strong |

| N-H Bend (scissoring) | ~1620 | Medium |

| C-H Bend (methyl and methylene) | ~1465 and ~1375 | Medium |

| C-N Stretch | ~1070 | Medium-Weak |

| N-H Wag | ~850 - 750 | Broad, Medium |

The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[5][6] The broadness of the N-H wagging band is also characteristic. The strong C-H stretching absorptions confirm the presence of the aliphatic backbone.[7]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol:

A mass spectrum of this compound is typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification. In the EI source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Interpretation and Predicted Data:

The mass spectrum of this compound will adhere to the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[8] The predicted molecular weight of this compound (C₆H₁₅N) is 101.19 g/mol , so the molecular ion peak (M⁺) is expected at m/z 101.[9]

The fragmentation of aliphatic amines is dominated by α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. This process leads to the formation of a resonance-stabilized iminium ion. For this compound, the primary α-cleavage event would involve the loss of a propyl radical, resulting in a base peak at m/z 58.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

Predicted Major Fragments:

| m/z | Proposed Fragment | Origin |

| 101 | [C₆H₁₅N]⁺˙ | Molecular Ion (M⁺) |

| 86 | [M - CH₃]⁺ | Loss of a methyl radical |

| 72 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 58 | [CH₂(CH₂)NH₂]⁺ | α-cleavage (loss of propyl radical) - Predicted Base Peak |

| 44 | [CH₂CH₂NH₂]⁺ | Cleavage of the C2-C3 bond |

| 30 | [CH₂NH₂]⁺ | α-cleavage with rearrangement |

The base peak is predicted to be at m/z 58, resulting from the most stable carbocation formed through α-cleavage. The presence of a peak at m/z 30 is also highly characteristic of primary amines.

IV. Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating framework for the identification and characterization of this compound. The predicted ¹H and ¹³C NMR spectra reveal the detailed connectivity of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of the primary amine functional group and the aliphatic nature of the molecule. Finally, the mass spectrum provides the molecular weight and a characteristic fragmentation pattern dominated by α-cleavage. By understanding and applying these spectroscopic principles, researchers and scientists can confidently work with this compound in their various applications.

References

- GCMS Section 6.15 - Whitman People.

- IR: amines.

- Fragmentation of Amines.

- Infrared Spectroscopy - CDN.

- Infrared Spectroscopy Absorption Table - Chemistry LibreTexts.

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts.

- Mass Spectrometry: Amine Fragmentation - JoVE.

- Amines.

- Amine Fragmentation - Chemistry LibreTexts.

- NMR Spectroscopy Of Amines - JoVE.

- Mass Spectrometry of Amines - JoVE.

- NMR Chemical Shifts.

- Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube.

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts.

- This compound (C6H15N) - PubChemLite.

- NMR Chemical Shifts 1H-NMR - IQ-USP.

- This compound | C6H15N | CID 3055957 - PubChem - NIH.

- 13C NMR Chemical Shifts - Organic Chemistry Data.

- H NMR Spectroscopy.

- A guide to 13c nmr chemical shift values - Compound Interest.

- 3-Methylpent-1-yn-3-amine | C6H11N | CID 247769 - PubChem.

- 13 C NMR Chemical Shifts - Oregon State University.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164).

- AIST:Spectral Database for Organic Compounds,SDBS.

- N,N-diethyl-3-methylpentan-1-amine | C10H23N | CID 21966011 - PubChem.

- 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks.

- C-13 nmr spectrum of 3-methylpentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 3-methylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes.

- infrared spectrum of 3-methylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 3-methylpentane image diagram doc brown's advanced organic chemistry revision notes.

- Ethylthis compound | C8H19N | CID 19046859 - PubChem - NIH.

- Advanced Organic Chemistry: H-1 NMR spectrum of 3-methylpentane.

- Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online.

Sources

- 1. 3-Pentanamine [webbook.nist.gov]

- 2. NP-MRD: 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0198403) [np-mrd.org]

- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C6H15N | CID 3055957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-METHYLPENTANE(96-14-0) 1H NMR spectrum [chemicalbook.com]

- 7. Pentane, 3-methyl- [webbook.nist.gov]

- 8. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 9. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

An In-depth Technical Guide to the Safe Handling of (3-Methylpentyl)amine for Laboratory Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for (3-Methylpentyl)amine. It is intended for researchers, scientists, and drug development professionals who work with this chemical in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and established regulatory standards to ensure the highest level of scientific integrity and promote a culture of safety.

Understanding the Hazard Profile of this compound

This compound, with the molecular formula C6H15N and a molecular weight of 101.19 g/mol , is a versatile building block in organic synthesis.[1][2] However, its utility is accompanied by a significant hazard profile that necessitates stringent safety measures. According to the Globally Harmonized System (GHS), this compound is classified as a highly flammable liquid and vapor, is harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[1] Understanding the interplay of these hazards is the first step in mitigating risk.

The flammability of this compound is a primary concern. Its vapor can form explosive mixtures with air and may travel to a distant ignition source, causing a flashback.[3] Compounding this is its corrosive nature, a common characteristic of many amines. Amines can cause severe damage to skin and eyes upon contact.[4] The combination of flammability and corrosivity demands a multi-faceted approach to safety, encompassing engineering controls, administrative protocols, and the correct use of personal protective equipment (PPE).

Prudent Laboratory Practices: A Hierarchy of Controls

To effectively manage the risks associated with this compound, a systematic approach based on the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures to minimize or eliminate hazards.

Caption: Emergency response workflow for incidents involving this compound.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [3]* Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [3]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [5]

Fire-Fighting Measures

In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. [3]Do not use a solid stream of water, as it may spread the fire. Firefighters should wear self-contained breathing apparatus and full protective gear. [6]

Accidental Release Measures

For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). [6]For a large spill, evacuate the area and contact emergency responders. Prevent the spill from entering drains or waterways. [5]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

Summary of Key Safety Data

| Property | Value | Source |

| Molecular Formula | C6H15N | [1] |

| Molecular Weight | 101.19 g/mol | [1] |

| GHS Pictograms | Skull and crossbones (GHS06) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements | H301: Toxic if swallowedH319: Causes serious eye irritation | [5] |

| Precautionary Statements | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Conclusion

This compound is a valuable chemical reagent that can be used safely with the proper precautions. A thorough understanding of its hazards, the consistent application of the hierarchy of controls, and a state of readiness for emergencies are paramount for ensuring the safety of all laboratory personnel. By adhering to the principles outlined in this guide, researchers can confidently and safely advance their scientific endeavors.

References

- Wayne State University. (n.d.). Safe Transfer of Flammable Liquids: Grounding and Bonding.

- National Fire Protection Association. (n.d.). NFPA 30 Overview.

- Harleysville Group. (n.d.). Effective Grounding and Bonding for Flammable Liquid Transfer.

- Argo Group. (n.d.). Storage and Control of Flammable and Combustible Liquids.

- J. J. Keller & Associates, Inc. (2025). Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines.

- Stanford Environmental Health & Safety. (2024). BONDING AND GROUNDING.

- University of Washington Environmental Health & Safety. (n.d.). Grounding & Bonding — transferring flammables - Fact Sheet.

- ICC Compliance Center. (2024). Grounding and Bonding.

- Kord Fire Protection. (n.d.). How NFPA 30 Regulates Flammable Liquids.

- American Hazmat Rentals. (n.d.). NFPA 30 Compliant Chemical Storage Explained.

- Integrated Global Services. (n.d.). Amine Vessel Corrosion.

- U.S. Hazmat Rentals. (2024). What is the NFPA limit for flammable storage?.

- Hydrocarbon Processing. (2024). The science behind amine column corrosion and remedial solutions.

- Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids.

- Scribd. (n.d.). (3 Metilpentil) Amina.

- Justrite. (2025). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.

- OSHA Training School. (2024). Safe Handling of Flammable Liquids:Key Safety Tips.

- RISK & SAFETY SOLUTIONS. (n.d.). OSHA Limits for Flammable Liquids.

- NACE International. (1995). CONTROLLING CORROSION IN AMINE TREATING PLANTS.

- Corrology. (n.d.). Amine Corrosion.

- King Fahd University of Petroleum & Minerals. (2021). Amines as corrosion inhibitors: A review.

- A&A Pharmachem. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Brandeis University. (n.d.). Corrosive Chemicals. Laboratory Safety.

- EHS Insight. (2025). Handling and Storing Hazardous Substances: Safety Protocols for Chemical Industries.

- Storemasta. (2023). How Do You Handle Chemicals That Are Flammable and Corrosive?.

Sources

- 1. This compound | C6H15N | CID 3055957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound DiscoveryCPR 42245-37-4 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 5. scribd.com [scribd.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Reactivity and Stability of (3-Methylpentyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylpentyl)amine, a primary aliphatic amine, presents a unique combination of nucleophilicity, basicity, and moderate steric hindrance that defines its role in organic synthesis and drug development. Understanding the nuances of its reactivity and stability is paramount for its effective and safe utilization. This guide provides a comprehensive exploration of the chemical behavior of this compound, offering insights into its reaction landscape, degradation pathways, and handling protocols, grounded in established chemical principles.

Section 1: Core Chemical and Physical Properties

This compound, with the chemical formula C6H15N, is a flammable liquid and vapor. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[1] A thorough understanding of its fundamental properties is the bedrock for predicting its behavior in chemical systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H15N | PubChem[1] |

| Molecular Weight | 101.19 g/mol | PubChem[1] |

| IUPAC Name | 3-methylpentan-1-amine | PubChem[1] |

| CAS Number | 42245-37-4 | PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Boiling Point | 119.64°C (estimate) | LookChem[3] |

| Melting Point | -40.7°C (estimate) | LookChem[3] |

| Density | 0.759 g/cm³ | LookChem[3] |

The structure of this compound, featuring a chiral center at the third carbon, introduces stereochemical considerations in its reactions, a factor of significance in pharmaceutical applications where enantiomeric purity is often critical.

Caption: Chemical structure of this compound.

Section 2: Reactivity Profile

The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic character.

As a primary amine, this compound is basic and readily reacts with acids to form the corresponding ammonium salts.[4] This is a fundamental reaction used for neutralization and purification, as the resulting salts are typically water-soluble. Treatment of these salts with a strong base, such as sodium hydroxide, will regenerate the parent amine.[4]

The nucleophilicity of the amine group drives a wide array of synthetic transformations.

-

Alkylation: this compound can undergo alkylation with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine displaces a halide. It's important to note that this reaction can be difficult to control, often leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts.[4][5]

-

Acylation: A crucial reaction for the synthesis of amides involves the acylation of this compound with acyl chlorides, acid anhydrides, or esters.[5][6] This nucleophilic substitution reaction is typically carried out in the presence of a base, like pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

-

Reaction with Carbonyl Compounds: Primary amines, such as this compound, react with aldehydes and ketones to form imines (Schiff bases).[7][8] This condensation reaction is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen double bonds.

-

Reaction with Nitrous Acid: Primary aliphatic amines react with nitrous acid (HNO2), which is usually generated in situ, to form unstable diazonium salts. These intermediates rapidly decompose, releasing nitrogen gas and forming a mixture of products including alcohols and alkenes.[7] Due to this instability, this reaction has limited synthetic utility for aliphatic amines.[7]

-

Carbylamine Reaction (Isocyanide Test): When heated with chloroform and an alcoholic solution of potassium hydroxide, this compound will form an isocyanide, a compound with a characteristic foul odor.[4] This reaction serves as a qualitative test for primary amines.

-

Reaction with Sulfonyl Chlorides (Hinsberg Test): With benzenesulfonyl chloride, this compound forms an N-substituted sulfonamide. The resulting sulfonamide still possesses an acidic hydrogen on the nitrogen atom, rendering it soluble in alkali. This differential reactivity is the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines.[5]

Caption: Key reaction pathways of this compound.

Section 3: Stability and Degradation

The stability of this compound is influenced by environmental factors such as temperature, exposure to oxidizing agents, and pH.

Alkylamines are relatively stable at room temperature and pressure.[9] However, at elevated temperatures, they can undergo decomposition. Vapors can form explosive mixtures with air, particularly in enclosed spaces.[10]

This compound is susceptible to oxidation. Mild oxidation can lead to the formation of various products. For instance, strong oxidizing agents can cause the amine to burn in the air, producing carbon dioxide, water, and nitrogen or its oxides.[6]

Advanced oxidation processes, such as ozonation, are known to be highly reactive towards aliphatic amines.[11][12] For primary amines, ozonation can lead to the formation of nitroalkanes through a series of reactions involving hydroxylamine and nitrosoalkane intermediates.[11][13][14] The degradation of amines is also highly sensitive to pH.[11][12]

To ensure stability and prevent hazardous reactions, this compound should not be stored with strong oxidizing agents, acids, or acid anhydrides.[15][16] Contact with certain metals may lead to the release of flammable hydrogen gas.[10]

Table 2: Incompatible Materials with this compound

| Incompatible Material Class | Potential Hazard |

| Strong Oxidizing Agents | Violent reaction |

| Strong Acids | Vigorous exothermic reaction |

| Acid Anhydrides | Exothermic reaction |

| Halogenated Compounds | Potential for vigorous reaction |

Section 4: Safe Handling and Storage Protocols

Given its hazardous properties, strict safety protocols must be followed when handling this compound.

The use of appropriate PPE is mandatory. This includes:

-

Gloves: Chemical-resistant gloves are essential to prevent skin contact.[10]

-

Eye Protection: Safety goggles or a face shield must be worn to protect the eyes from splashes.[10]

-

Protective Clothing: Chemical-resistant clothing should be worn to prevent skin exposure.[10]

-

Respiratory Protection: In areas with inadequate ventilation, a respirator is necessary to avoid inhaling harmful fumes.[10][17]

This compound should be stored in tightly closed containers in a cool, dry, and well-ventilated area.[9][10][17] The storage area should be away from heat sources, open flames, and direct sunlight.[10] It is crucial to store it separately from incompatible materials.[15]

In case of a spill, the area should be isolated.[18] For small spills, absorb the material with earth, sand, or another non-combustible material.[18] Use non-sparking tools to collect the absorbed material.[18] Ensure adequate ventilation during cleanup.[15]

In the event of exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[17][19]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes.

-

Inhalation: Move the affected person to fresh air.[17]

In all cases of exposure, seek immediate medical attention.[17]

Caption: Summary of safety protocols for this compound.

Section 5: Experimental Protocols

Objective: To synthesize N-(3-methylpentyl)acetamide.

Materials:

-

This compound

-

Acetyl chloride

-

Pyridine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) and pyridine (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add acetyl chloride (1 equivalent) dissolved in anhydrous diethyl ether to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography or distillation.

Conclusion

This compound is a versatile primary amine with a well-defined reactivity profile that makes it a valuable building block in organic synthesis. Its basicity, nucleophilicity, and susceptibility to specific reactions provide a rich chemical landscape for exploration. However, its hazardous nature necessitates a thorough understanding of its stability and adherence to strict safety protocols. This guide serves as a foundational resource for researchers and professionals, enabling the informed and safe application of this compound in their scientific endeavors.

References

- Environmental Science: Processes & Impacts. (n.d.). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study.

- RSC Publishing. (2021, January 24). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study.

- Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines.

- NCERT. (n.d.). Amines.

- CloudSDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide.

- RSC Publishing. (2025, August 6). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study.

- GeeksforGeeks. (2025, July 23). Chemical Reactions of Amines.

- Britannica. (2025, December 5). Amine - Reactions, Synthesis, Properties.

- ResearchGate. (2025, August 9). Degradation of nitrogen-containing hazardous compounds using advanced oxidation processes: A review on aliphatic and aromatic amines, dyes, and pesticides.

- Wikipedia. (n.d.). Amine.

- Zhonghai Chemical. (n.d.). What are the precautions for using alkylamines?.

- Alkyl Amines Chemicals Limited. (n.d.). Safety Data Sheet.

- Alkyl Amines Chemicals Limited. (n.d.). Safety Data Sheet.

- Unknown. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Sigma-Aldrich. (n.d.). This compound.

- Cole-Parmer. (n.d.). Chemical Compatibility Chart.

- LookChem. (n.d.). 3-Methylpentan-3-amine.

- National Oceanic and Atmospheric Administration. (n.d.). TRIETHYLAMINE. CAMEO Chemicals.

- National Oceanic and Atmospheric Administration. (n.d.). METHYLAMINE, ANHYDROUS. CAMEO Chemicals.

- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.

Sources

- 1. This compound | C6H15N | CID 3055957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound DiscoveryCPR 42245-37-4 [sigmaaldrich.com]

- 3. 3-Methylpentan-3-amine|lookchem [lookchem.com]

- 4. Chemical Reactions of Amines - GeeksforGeeks [geeksforgeeks.org]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. What are the precautions for using alkylamines?-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 10. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 14. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 15. alkylamines.com [alkylamines.com]

- 16. vumc.org [vumc.org]

- 17. diplomatacomercial.com [diplomatacomercial.com]

- 18. TRIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. METHYLAMINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to (3-Methylpentyl)amine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Methylpentyl)amine (IUPAC name: 3-methylpentan-1-amine), a chiral primary amine that serves as a valuable building block in organic synthesis. Given the importance of chiral amines in the development of pharmacologically active molecules, this document offers researchers, scientists, and drug development professionals a detailed resource on its chemical properties, commercial availability, synthesis, and potential applications.

Introduction to this compound: A Chiral Building Block

This compound, with the CAS number 42245-37-4, is an organic compound featuring a primary amine group attached to a branched alkyl chain.[1] The presence of a stereocenter at the third carbon position makes it a chiral molecule, existing as (R) and (S) enantiomers. This chirality is of significant interest in medicinal chemistry, where the stereochemistry of a molecule can profoundly influence its biological activity and pharmacokinetic properties. While specific applications in marketed drugs are not widely documented, the structural motif of a small, chiral alkylamine is prevalent in many bioactive compounds, making this compound a potentially useful starting material for the synthesis of novel chemical entities.

Key Chemical Properties

| Property | Value | Source |

| IUPAC Name | 3-methylpentan-1-amine | [1] |

| CAS Number | 42245-37-4 | [1] |

| Molecular Formula | C6H15N | [1] |

| Molecular Weight | 101.19 g/mol | [1] |

| Canonical SMILES | CCC(C)CCN | [1] |

| InChIKey | JLAUIBFZZUVOBB-UHFFFAOYSA-N | [1] |

Commercial Availability

This compound is available from several chemical suppliers, typically in small quantities for research and development purposes. The availability of both the racemate and potentially the individual enantiomers allows for its use in various stages of the drug discovery process, from initial screening to the synthesis of enantiomerically pure drug candidates.

| Supplier | Product Name | Purity/Grade | Notes |

| Sigma-Aldrich | This compound | DiscoveryCPR | Sold "as-is" for early discovery research; analytical data not provided by the supplier. |

| CP Lab Safety | This compound | Reagent Grade | For professional research and industrial use only. |

| Chongqing Chemdad | METHYL-(3-PENTYL)-AMINE HCL | Not specified | Available as the hydrochloride salt. |

Note: This table is not exhaustive and other suppliers may exist. Researchers should always verify the purity and identity of the compound upon receipt.

Synthesis of this compound

Several general methods for the synthesis of primary amines can be applied to produce this compound. The choice of synthetic route often depends on the availability of starting materials, desired scale, and stereochemical requirements.

Reductive Amination of 3-Methylpentanal

Reductive amination is a widely used and versatile method for amine synthesis.[2] This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine source, followed by the reduction of the intermediate imine. To synthesize this compound, 3-methylpentanal would be the corresponding aldehyde precursor.

Experimental Protocol (General):

-

Dissolve 3-methylpentanal in a suitable solvent such as methanol or dichloromethane.

-

Add an excess of ammonia (often as a solution in methanol or as ammonium acetate).

-

Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise. These reagents are advantageous as they selectively reduce the imine in the presence of the aldehyde.[2]

-

Continue stirring until the reaction is complete, as monitored by techniques like TLC or GC-MS.

-

Work up the reaction by quenching any remaining reducing agent and extracting the product into an organic solvent.

-

Purify the resulting this compound, typically through distillation or column chromatography.

Reduction of 3-Methylpentanenitrile

The reduction of a nitrile is another effective method for the synthesis of primary amines, with the advantage of adding a carbon atom to the starting material.[3] The corresponding precursor for this compound would be 3-methylpentanenitrile.

Experimental Protocol (General):

-

React potassium phthalimide with a 1-halo-3-methylpentane (e.g., 1-bromo-3-methylpentane) in a polar aprotic solvent like DMF. This proceeds via an SN2 reaction.

-

Heat the reaction mixture to drive the alkylation to completion.

-

After cooling, remove the solvent and treat the resulting N-(3-methylpentyl)phthalimide with hydrazine hydrate in a solvent like ethanol. [4]4. Refluxing the mixture will cleave the phthalimide group, precipitating phthalhydrazide and liberating the desired primary amine.

-

Filter off the phthalhydrazide precipitate and isolate the amine from the filtrate, typically by extraction and distillation.

Spectroscopic Characterization (Predicted)

Disclaimer: As of the time of this writing, publicly available, experimentally obtained spectra for this compound are limited. The following information is based on predicted spectral characteristics derived from the known structure and general principles of organic spectroscopy.

1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the presence of diastereotopic protons and overlapping signals in the alkyl region.

-

~2.7 ppm (t, 2H): The two protons on the carbon adjacent to the amine group (-CH2-NH2) are expected to appear as a triplet.

-

~1.5 ppm (s, 2H): The -NH2 protons will likely appear as a broad singlet. The chemical shift can vary depending on concentration and solvent, and the peak may disappear upon D2O exchange.

-

~1.1-1.4 ppm (m, 5H): This region would contain the overlapping multiplets for the protons of the two -CH2- groups in the pentyl chain and the single proton at the chiral center (-CH-).

-

~0.9 ppm (m, 6H): The two methyl groups (-CH3) would likely appear as overlapping triplets or doublets in this upfield region.

13C NMR Spectroscopy

The carbon NMR spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule.

-

~40-45 ppm: The carbon attached to the nitrogen (-CH2-NH2).

-

~30-40 ppm: The other three methylene and methine carbons of the pentyl chain.

-

~10-20 ppm: The two methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of the primary amine group and the alkyl backbone.

-

3300-3400 cm-1 (two bands, medium): Symmetric and asymmetric N-H stretching vibrations characteristic of a primary amine.

-

2850-2960 cm-1 (strong): C-H stretching vibrations of the alkyl chain.

-

1590-1650 cm-1 (medium): N-H bending (scissoring) vibration.

-

1450-1470 cm-1 (medium): C-H bending vibrations.

-

~1000-1250 cm-1 (weak to medium): C-N stretching vibration.

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) at m/z = 101 would be expected. A key fragmentation pathway for aliphatic amines is the alpha-cleavage, which would result in the loss of an alkyl radical to form a stable iminium cation.

-

m/z = 101: Molecular ion [C6H15N]+.

-

m/z = 30: A prominent peak resulting from alpha-cleavage, corresponding to the [CH2=NH2]+ fragment. This is often the base peak for small primary amines.

-

Other fragments corresponding to the loss of alkyl groups from the pentyl chain (e.g., loss of ethyl, propyl radicals) would also be expected.

Chemical Reactivity and Applications in Drug Development

As a primary amine, this compound exhibits characteristic nucleophilic and basic properties. It can readily participate in a variety of chemical transformations, making it a versatile building block for creating more complex molecules.

-

Amide Formation: It reacts with acyl chlorides, anhydrides, and carboxylic acids (with coupling agents) to form amides. This is a fundamental transformation in medicinal chemistry for linking molecular fragments.

-

N-Alkylation: It can be alkylated with alkyl halides to form secondary and tertiary amines. However, this reaction can be difficult to control and may lead to over-alkylation.

-

Imine Formation and Reductive Amination: As described in the synthesis section, it can react with aldehydes and ketones to form imines, which can then be reduced to form secondary amines. This is a more controlled method for N-alkylation.

The incorporation of small, chiral alkylamines is a common strategy in drug design to explore the chemical space around a pharmacophore, improve binding affinity, and modulate physicochemical properties such as solubility and lipophilicity. While specific examples utilizing the this compound scaffold are not prevalent in publicly accessible literature, its structural features make it a candidate for the synthesis of libraries of compounds for high-throughput screening in various therapeutic areas.

Safety and Handling

This compound is classified as a hazardous substance. [1]It is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. [1]

-

GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled). [1]* Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.

Researchers must consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion